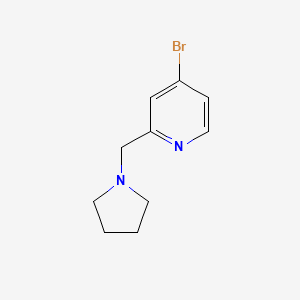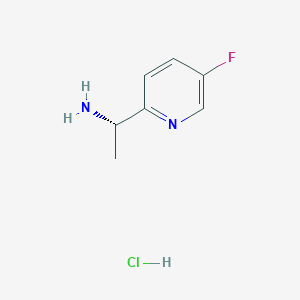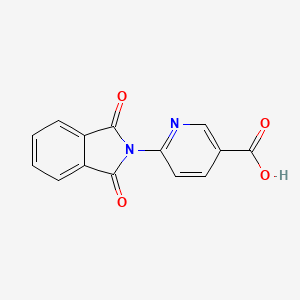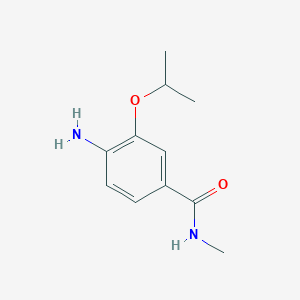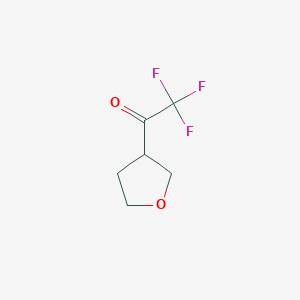
2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanone
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanone is a chemical compound with the following properties:
- IUPAC Name : 2,2,2-trifluoro-1-(tetrahydrofuran-3-yl)ethanone
- Molecular Formula : C<sub>6</sub>H<sub>7</sub>F<sub>3</sub>O<sub>2</sub>
- Molecular Weight : 168.11 g/mol
- CAS Number : 1339862-66-6
- Physical Form : Liquid
- Storage Temperature : Sealed in dry conditions at room temperature
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanone consists of a trifluoromethyl group attached to a furan ring, which is further connected to an ethanone moiety. The trifluoromethyl group imparts electron-withdrawing properties, affecting its reactivity and stability.
Chemical Reactions Analysis
While detailed chemical reactions involving this compound are scarce, it likely participates in reactions typical of ketones and furan derivatives. These may include nucleophilic additions, acylations, and cyclizations.
Physical And Chemical Properties Analysis
- Solubility : It is likely soluble in organic solvents due to its ketone functionality.
- Boiling Point : The boiling point would need experimental determination.
- Density : The density can be calculated based on the molecular weight and volume.
- Reactivity : The trifluoromethyl group may influence its reactivity toward nucleophiles and electrophiles.
Wissenschaftliche Forschungsanwendungen
Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods : The synthesis and applications of TFMP and its derivatives involve chemical reactions that combine the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Organic Chemistry
- Field : Organic Chemistry .
- Application : 2,2,2-Trifluoroethanol is used as a specialized solvent in organic chemistry . It is also used in oxidations of sulfur compounds using hydrogen peroxide .
- Methods : The synthesis of 2,2,2-Trifluoroethanol involves the hydrogenation or the hydride reduction of derivatives of trifluoroacetic acid .
- Results : Due to the electronegativity of the trifluoromethyl group, this alcohol exhibits a stronger acidic character compared to ethanol .
Pesticide Production
- Field : Pesticide Production .
- Application : 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone is an important intermediate for the preparation of pesticidally active isoxazoline-substituted benzamides .
- Methods : The synthesis of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone involves reacting derivatives of trifluoroacetic acid with 5-bromo-1,2,3-trichloro-benzene .
- Results : This compound is used in the production of various pesticides .
Organic Synthesis
- Field : Organic Synthesis .
- Application : 2,2,2-Trifluoroethanol is used as a specialized solvent in organic chemistry . It is also used in oxidations of sulfur compounds using hydrogen peroxide .
- Methods : The synthesis of 2,2,2-Trifluoroethanol involves the hydrogenation or the hydride reduction of derivatives of trifluoroacetic acid .
- Results : Due to the electronegativity of the trifluoromethyl group, this alcohol exhibits a stronger acidic character compared to ethanol .
Pesticide Production
- Field : Pesticide Production .
- Application : 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone is an important intermediate for the preparation of pesticidally active isoxazoline-substituted benzamides .
- Methods : The synthesis of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone involves reacting derivatives of trifluoroacetic acid with 5-bromo-1,2,3-trichloro-benzene .
- Results : This compound is used in the production of various pesticides .
Synthesis of 1,3-Diaryl-5-(Trifluoromethyl)-1H-1,2,4-Triazole Compounds
- Field : Organic Chemistry .
- Application : A method for synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds has been described .
- Methods : The synthesis involves intramolecular oxidative cyclization of the N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates by I2/KI .
- Results : The method yields excellent results without any purification .
Safety And Hazards
- Hazard Statements : The compound is not currently associated with specific hazard statements.
- Precautionary Measures : Handle with care, avoid inhalation, and use appropriate protective equipment.
- MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Zukünftige Richtungen
Future research should focus on:
- Synthetic Routes : Develop efficient synthetic methods.
- Biological Activity : Investigate potential applications in medicine or materials science.
- Structure-Activity Relationships : Understand how its structure influences reactivity and properties.
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-(oxolan-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXPOORZPYCHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{6-[1-(4-Methoxy-3-methyl-benzenesulfonyl)-pyrrolidin-2-yl]-pyrazin-2-yl}-pyrimidin-2-yl-amine](/img/structure/B1401066.png)
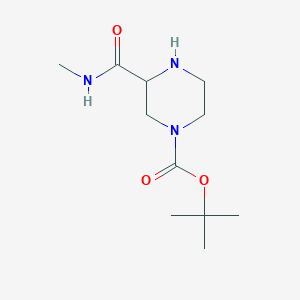
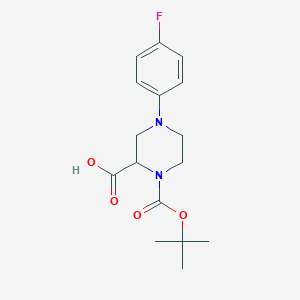
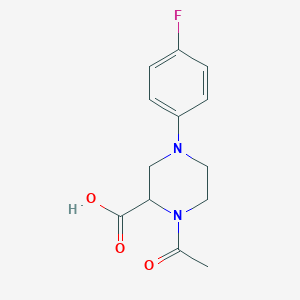
![1-[1-(2-Methoxyacetyl)pyrrolidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B1401070.png)
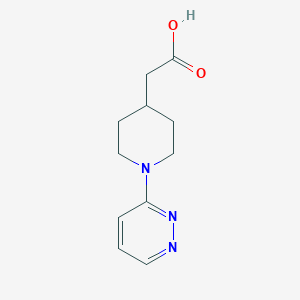
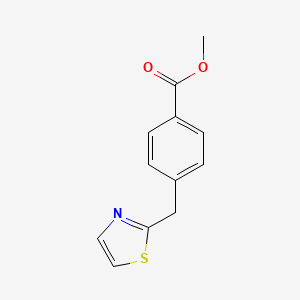
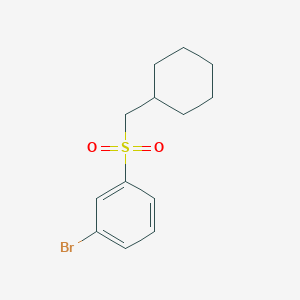
![4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B1401080.png)
![Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate](/img/structure/B1401081.png)
